molecular formula C9H11BrN2O2 B2825642 Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate CAS No. 1289041-10-6

Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate

Cat. No.: B2825642
CAS No.: 1289041-10-6
M. Wt: 259.103
InChI Key: TXSKQSRRNHZQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromopyridin-2-yl)acetate (CAS 197376-41-3) is a brominated pyridine derivative with an ester functional group. Its structure features a pyridine ring substituted with a bromine atom at the 3-position and an acetoxyethyl group at the 2-position. This compound is synthesized via methods such as Knoevenagel condensation or reduction of precursors like ethyl 2-(3-bromopyridin-2-yl)acetate using agents such as DIBAL-H . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 8.32 (dd, J = 4.7, 2.0 Hz, 1H), 7.60 (dd, J = 7.5, 2.0 Hz, 1H), 3.62 (t, J = 6.9 Hz, 2H) .
  • IR: Peaks at 2926, 1556, and 1402 cm⁻¹ .

The bromine atom enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions and as a precursor in pharmaceutical synthesis, particularly for antitumor agents .

Properties

IUPAC Name

ethyl 2-[(3-bromopyridin-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-8(13)6-12-9-7(10)4-3-5-11-9/h3-5H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKQSRRNHZQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289041-10-6
Record name ethyl 2-[(3-bromopyridin-2-yl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate can be synthesized through a multi-step process. One common method involves the bromination of pyridine derivatives followed by amination and esterification reactions. The general synthetic route includes:

    Bromination: Pyridine is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Amination: The brominated pyridine is then reacted with an amine, such as ethylamine, under basic conditions to form the amino derivative.

    Esterification: The amino derivative is esterified with ethyl chloroacetate in the presence of a base like sodium or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Hydrolysis: Formation of 2-[(3-bromopyridin-2-yl)amino]acetic acid.

Scientific Research Applications

Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of agrochemicals and materials science for the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-bromopyridin-2-yl)amino]acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ester group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers of Bromine on Pyridine

Bromine substitution on the pyridine ring significantly alters chemical behavior. Key analogs include:

Compound Bromine Position Molecular Formula Molecular Weight Key Applications Synthesis Method
Ethyl 2-(3-bromopyridin-2-yl)acetate 3-bromo, 2-pyridyl C₉H₁₀BrNO₂ 260.09 Antitumor agents Knoevenagel condensation
Ethyl 2-(5-bromopyridin-2-yl)acetate 5-bromo, 2-pyridyl C₉H₁₀BrNO₂ 260.09 Intermediate in organic synthesis Similar to target compound
Ethyl 2-(3-bromopyridin-4-yl)acetate 3-bromo, 4-pyridyl C₉H₁₀BrNO₂ 260.09 Unspecified Not reported
  • Reactivity : The 3-bromo substituent on the pyridine ring (as in the target compound) facilitates regioselective reactions, such as intramolecular Heck reactions, due to steric and electronic effects . In contrast, 5-bromo analogs may exhibit reduced reactivity in such pathways.
  • Biological Activity : Ethyl 2-(3-bromopyridin-2-yl)acetate is a key intermediate in pyrido[3,2-a]carbazole derivatives with IC₅₀ values as low as 0.07 µM against cancer cell lines . Analogs with bromine at the 5-position (e.g., Ethyl 2-(5-bromopyridin-2-yl)acetate) are less studied for bioactivity, suggesting positional sensitivity in drug design.

Functional Group Modifications

Replacing the ester or bromine group with other functionalities diversifies applications:

Compound Key Modification Applications Notable Properties
Ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate Amino group at pyrimidine Pharmaceutical intermediates Enhanced hydrogen bonding capacity
Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate Imino and extended alkyl chain SARS-CoV-2 inhibition Docking score: −6.7 kcal/mol (7EKF)
Methyl 2-(3-bromopyridin-2-yl)acetate Methyl ester substituent Synthetic intermediate Higher volatility than ethyl ester
  • Amino vs.
  • Imino Derivatives: Schiff base formation (e.g., Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate) enhances antiviral activity, with molecular dynamics simulations confirming stability against SARS-CoV-2 variants .

Physicochemical and Spectroscopic Properties

Compound ¹H NMR (δ, CDCl₃) IR Peaks (cm⁻¹) Purity (%)
Ethyl 2-(3-bromopyridin-2-yl)acetate 8.32 (dd), 7.60 (dd), 3.62 (t) 2926, 1556, 1402 98
Ethyl 2-(5-bromopyridin-2-yl)acetate Data not reported 97
Methyl 2-(3-bromopyridin-2-yl)acetate Similar to ethyl analog, shifted ester signals 1556, 1455 98
  • Purity and Stability: Ethyl 2-(3-bromopyridin-2-yl)acetate and its methyl analog are typically >97% pure, indicating robust synthetic protocols . Lower purity in some analogs (e.g., 95% for Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate) may reflect challenges in purification due to polar functional groups .

Research Implications

  • Drug Discovery: The 3-bromo-2-pyridyl moiety is critical for antitumor activity, while imino derivatives show promise against viral targets .
  • Synthetic Chemistry : Bromine position and ester groups dictate reactivity in cross-coupling and cyclization reactions, enabling tailored synthesis of heterocycles .

Biological Activity

Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing research findings on its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C9H10BrN O2
Molecular Weight: 244.09 g/mol
CAS Number: 197376-41-3
IUPAC Name: Ethyl 2-(3-bromopyridin-2-yl)acetate
SMILES Notation: CCOC(=O)CC1=NC=CC=C1Br

Antibacterial Activity

Research has shown that compounds containing brominated pyridine derivatives exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Micrococcus luteus0.41 μg/mL (2.0 μM)
Staphylococcus aureus (MRSA)Moderate activity
Enterococcus faecalis (VRE)Moderate activity

The compound demonstrated selective and potent antibacterial activity, particularly against Gram-positive bacteria, which is crucial given the rise of antibiotic-resistant strains .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines:

Cell Line Concentration (µM) Cell Viability (%)
HT-22 (neuronal cells)0.1 - 100No significant decrease in viability at all concentrations
BV-2 (microglial cells)0.1 - 100Decreased viability at higher concentrations

These studies indicate that the compound may have a favorable safety profile, with no significant cytotoxicity observed at lower concentrations .

The mechanism by which this compound exerts its biological effects is linked to its structural features. The presence of the bromine atom in the pyridine ring is believed to enhance its interaction with bacterial enzymes and cellular targets, leading to its antibacterial efficacy. Additionally, compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened a library of compounds, including various pyridine derivatives, for antibacterial activity using whole-cell assays. This compound was highlighted for its strong activity against resistant strains of bacteria .
  • Therapeutic Applications : Given its promising antibacterial properties, there is potential for this compound to be developed as a new therapeutic agent against infections caused by resistant bacteria. Further studies are needed to explore its efficacy in vivo and its potential as a lead compound in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.